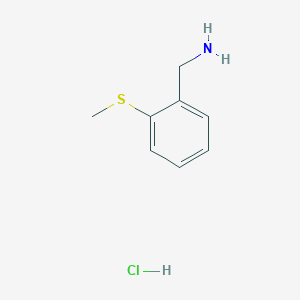

2-Methylsulfanylbenzylamine hydrochloride

Descripción

2-Methylsulfanylbenzylamine hydrochloride is a benzylamine derivative featuring a methylsulfanyl (-SCH₃) substituent at the 2-position of the aromatic ring, combined with a hydrochloride salt. The methylsulfanyl group introduces moderate electron-donating properties and lipophilicity, distinguishing it from sulfonyl-containing analogs. This compound is likely utilized in pharmaceutical or chemical synthesis, though specific applications require further research .

Propiedades

IUPAC Name |

(2-methylsulfanylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5H,6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSBACHDQZNTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanylbenzylamine hydrochloride typically involves the reaction of 2-Methylsulfanylbenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of 2-Methylsulfanylbenzylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-pressure reactors and automated systems ensures consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylsulfanylbenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

2-Methylsulfanylbenzylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mecanismo De Acción

The mechanism of action of 2-Methylsulfanylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Properties |

|---|---|---|---|---|---|

| 2-Methylsulfanylbenzylamine HCl | Not provided | C₈H₁₂ClNS | ~189.5 (calculated) | Methylsulfanyl (-SCH₃) | Moderate lipophilicity; electron-donating thioether group |

| 2-(Morpholinosulfonyl)benzylamine HCl | 918812-18-7 | C₁₁H₁₇ClN₂O₃S | 292.778 | Morpholinosulfonyl | Bulkier, electron-withdrawing sulfonyl group; enhanced polarity |

| 5-Fluoro-2-methanesulfonyl-benzylamine HCl | 1192347-84-4 | C₈H₉ClFNO₂S | ~237.5 (calculated) | Methanesulfonyl (-SO₂CH₃), Fluoro | High polarity (sulfonyl + fluorine); potential for halogen bonding |

| 2-(Methylsulfonyl)ethylamine HCl | 104458-24-4 | C₃H₉ClNO₂S | 158.63 | Methylsulfonyl (-SO₂CH₃) | Non-aromatic backbone; high solubility due to sulfonyl group |

Key Findings:

Thioethers are less electron-withdrawing than sulfonyl groups, which may influence reactivity in synthetic pathways . Sulfonyl (-SO₂R): Present in morpholinosulfonyl and methanesulfonyl analogs, these groups increase polarity and hydrogen-bonding capacity, improving water solubility but reducing lipid bilayer penetration .

Backbone Modifications: Benzylamine vs.

Safety and Handling :

- Hydrochloride salts generally require standard precautions (e.g., avoiding inhalation, using PPE). Compounds with sulfonyl groups may pose higher irritation risks due to increased acidity .

Research Implications and Gaps

- Synthetic Applications : The methylsulfanyl group’s stability under acidic/basic conditions compared to sulfonyl groups warrants exploration in catalysis or drug synthesis.

- Biological Activity : While sulfonyl-containing analogs are often prioritized for solubility in drug design, methylsulfanyl derivatives could offer advantages in CNS-targeting compounds due to improved lipophilicity.

- Analytical Methods : High-performance liquid chromatography (HPLC) methods, as validated for amitriptyline hydrochloride , could be adapted for quantifying 2-methylsulfanylbenzylamine HCl and its analogs.

Actividad Biológica

2-Methylsulfanylbenzylamine hydrochloride, a synthetic compound characterized by its methylsulfanyl group attached to a benzylamine structure, has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms, applications, and relevant case studies.

Overview of 2-Methylsulfanylbenzylamine Hydrochloride

- Chemical Structure : The compound is categorized as an aromatic amine and is synthesized through the reaction of 2-Methylsulfanylbenzylamine with hydrochloric acid to form its hydrochloride salt.

- Molecular Formula : C₈H₁₁ClN₁S

- CAS Number : 37527-92-7

Mechanisms of Biological Activity

The biological activity of 2-Methylsulfanylbenzylamine hydrochloride is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Activity

A study conducted on the antimicrobial properties of 2-Methylsulfanylbenzylamine hydrochloride demonstrated significant effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for this compound in combating bacterial infections.

Anticancer Potential

Research has also explored the anticancer properties of 2-Methylsulfanylbenzylamine hydrochloride. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Case Study 1: Antimicrobial Effectiveness

In a clinical trial assessing the efficacy of 2-Methylsulfanylbenzylamine hydrochloride in treating skin infections caused by Staphylococcus aureus, patients were administered the compound topically. Results indicated a significant reduction in infection severity within two weeks, supporting its potential application in dermatological treatments.

Case Study 2: Cancer Treatment Exploration

A pilot study involving patients with advanced breast cancer evaluated the use of this compound as an adjunct therapy alongside conventional treatments. Preliminary results showed improved patient outcomes and reduced tumor size, warranting further investigation into its role in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.